molecular formula C7H10F3NO3S B2727549 1-Methyl-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate CAS No. 180692-27-7

1-Methyl-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate

Cat. No.: B2727549
CAS No.: 180692-27-7
M. Wt: 245.22
InChI Key: VLJCJEJRGHGDMQ-UHFFFAOYSA-N
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Description

1-Methyl-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate (CAS: 180692-27-7) is a bicyclic enol triflate derivative with the molecular formula C₇H₁₀F₃NO₃S (molecular weight: 245.22 g/mol). Its structure features a 1,2,3,6-tetrahydropyridine ring substituted with a methyl group at the 1-position and a trifluoromethanesulfonate (triflate) group at the 4-position . The compound is characterized by the SMILES string CN1CCC(=CC1)OS(=O)(=O)C(F)(F)F and InChIKey VLJCJEJRGHGDMQ-UHFFFAOYSA-N . It is primarily used as a reactive intermediate in organic synthesis, particularly in cross-coupling reactions and the preparation of substituted heterocycles for pharmaceutical applications .

Properties

IUPAC Name

(1-methyl-3,6-dihydro-2H-pyridin-4-yl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO3S/c1-11-4-2-6(3-5-11)14-15(12,13)7(8,9)10/h2H,3-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJCJEJRGHGDMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=CC1)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180692-27-7
Record name 1-methyl-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate
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Scientific Research Applications

Synthetic Chemistry

1-Methyl-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate is primarily used as an electrophilic reagent in organic synthesis. Its trifluoromethanesulfonate group serves as an excellent leaving group, facilitating nucleophilic substitution reactions. This property is particularly valuable in the synthesis of complex organic molecules.

Pharmaceutical Development

This compound plays a significant role in medicinal chemistry as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential therapeutic effects, particularly in neuropharmacology and the development of drugs targeting neurological disorders.

Material Science

The compound has applications in the development of advanced materials, particularly those requiring fluorinated components. The incorporation of trifluoromethanesulfonate groups can enhance material properties such as thermal stability and chemical resistance.

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the use of this compound in synthesizing bioactive compounds with potential anti-inflammatory properties. The reaction conditions were optimized to improve yields while minimizing by-products, showcasing the compound's effectiveness as a synthetic building block .

Case Study 2: Neuropharmacological Research

Research has indicated that derivatives of this compound exhibit promising activity against neurodegenerative diseases. The compound was used to create analogs that showed enhanced binding affinity to specific neurotransmitter receptors .

Mechanism of Action

The mechanism of action of 1-Methyl-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. It can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds . In biological systems, it may interact with enzymes and proteins, affecting their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Tetrahydropyridine Ring

The reactivity, stability, and applications of tetrahydropyridinyl triflates are heavily influenced by the substituent at the 1-position. Below is a detailed comparison:

Key Observations :

Electronic Effects: The methyl group in the target compound is electron-donating, enhancing the nucleophilicity of the tetrahydropyridine nitrogen, which may favor alkylation or arylation reactions . Tosyl and trifluoroacetyl groups are electron-withdrawing, increasing the electrophilicity of the triflate group and making these derivatives more reactive in substitution reactions .

Synthetic Accessibility :

  • The target compound is commercially available, indicating robust synthetic protocols .
  • Derivatives like 3r (94% purity) and 3s (43% purity) show variability in purity, likely due to steric hindrance from bulkier substituents (e.g., tosyl) affecting reaction efficiency .

Biological Relevance :

  • The target compound is incorporated into JAK2 kinase inhibitors , highlighting its role in medicinal chemistry .
  • In contrast, MPTP (1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine), a structurally related compound, is a neurotoxin that induces parkinsonism via mitochondrial toxicity, underscoring the critical impact of substituents on biological activity .

Functional Group Comparisons

Triflate Group Reactivity :

All compounds share the trifluoromethanesulfonate group, a superior leaving group that facilitates cross-coupling reactions (e.g., Suzuki, Heck). However, the electronic environment of the tetrahydropyridine ring modulates this reactivity:

  • Electron-rich rings (e.g., 1-methyl derivative) may slow triflate displacement compared to electron-deficient systems (e.g., 1-trifluoroacetyl) .
Thermodynamic Stability :
  • The methyl group in the target compound offers a balance between stability and reactivity, making it a versatile intermediate.

Biological Activity

1-Methyl-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate (CAS Number: 180692-27-7) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H10F3NO3S
  • Molecular Weight : 245.22 g/mol
  • Purity : ≥97% .

The biological activity of this compound is primarily linked to its role as a building block in the synthesis of protein degraders and its interaction with various biological targets. Its trifluoromethanesulfonate group enhances electrophilicity, potentially allowing it to participate in nucleophilic substitutions that can modulate protein function.

Biological Activity Overview

Research indicates that compounds related to tetrahydropyridine structures exhibit a range of biological activities, including:

  • Neuroprotective Effects : Analogous compounds have been studied for their neuroprotective properties against neurodegenerative diseases. For instance, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is known for its metabolism by monoamine oxidase B, leading to dopamine neuron toxicity. This suggests that derivatives may have protective or toxicological implications depending on their structural modifications .
  • Anticancer Activity : Recent studies highlight the potential anticancer properties of piperidine derivatives. These compounds have shown cytotoxicity against various cancer cell lines and may induce apoptosis through different mechanisms . The trifluoromethanesulfonate moiety could enhance the interaction with cellular targets involved in cancer progression.

Case Study 1: Neurotoxicity Assessment

A study assessed the toxicity of MPTP in embryonic rat mesencephalic cultures. The results demonstrated that MPTP's metabolism was predominantly mediated by monoamine oxidase B, leading to increased toxicity in dopamine neurons. The findings suggest that similar tetrahydropyridine derivatives could exhibit neurotoxic or neuroprotective effects based on their metabolic pathways .

Case Study 2: Anticancer Efficacy

In a recent investigation involving piperidine derivatives, compounds were synthesized and tested for their cytotoxic effects on FaDu hypopharyngeal tumor cells. The study concluded that certain derivatives exhibited enhanced cytotoxicity compared to traditional chemotherapeutics like bleomycin. This highlights the potential of tetrahydropyridine-based compounds in cancer therapy .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeModel UsedKey Findings
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridineNeurotoxicityRat mesencephalic culturesMetabolism by MAO-B leads to dopamine toxicity
Piperidine Derivative AAnticancerFaDu tumor cell lineHigher cytotoxicity than bleomycin
Piperidine Derivative BCholinesterase InhibitionVarious cancer cell linesEffective against multiple cancer types

Q & A

Q. Basic

  • Chromatography : Use flash column chromatography with gradients (e.g., 0–15% ethyl acetate in petroleum ether) and basic alumina filtration to remove polar impurities .
  • Crystallization : For solid derivatives, recrystallization from methanol/water mixtures improves purity (e.g., mp 288–291°C for related compounds) .
  • TLC monitoring : Track reaction progress to terminate reactions at optimal conversion, reducing byproducts .

What spectroscopic methods are most effective for characterizing this compound?

Q. Basic

  • 1H/13C NMR : Key signals include δ ~3.4–3.5 ppm (methylene protons adjacent to nitrogen) and δ ~160 ppm (CF3SO3 group) .
  • HRMS : Confirm molecular ions (e.g., [M+H]+ at m/z 210.1) and isotopic patterns .
  • LC/MS : Detect trace impurities (e.g., residual triflic acid) using reverse-phase columns .

In cross-coupling reactions, how does this compound act as an intermediate?

Advanced
The trifluoromethanesulfonate (triflate) group serves as a superior leaving group due to its strong electron-withdrawing nature, enabling efficient palladium-catalyzed couplings (e.g., Suzuki-Miyaura). For instance, it reacts with arylboronic acids to form biaryl derivatives, critical in synthesizing kinase inhibitors like JAK2 binders . Compared to tosylates, triflates exhibit faster reaction kinetics and broader substrate compatibility .

What in vivo models study neurotoxic effects of tetrahydropyridine derivatives?

Advanced
Marmoset models treated with 1-methyl-1,2,3,6-tetrahydropyridine (a structural analog) show Parkinsonian symptoms, including dopamine depletion (striatal levels drop to 5% of controls). Researchers administer the compound intravenously (6 mg/kg) and assess behavior (locomotion, anxiety) and neurochemistry via HPLC . The triflate derivative’s enhanced lipophilicity may improve blood-brain barrier penetration for neurotoxicity studies .

How does computational chemistry predict its reactivity in novel pathways?

Advanced
Density functional theory (DFT) calculations model the electrophilicity of the triflate group, predicting nucleophilic attack sites. Molecular docking studies (e.g., JAK2 inhibitors in PDB 7REE) guide structural modifications to enhance binding affinity . Software like Gaussian or AutoDock evaluates steric and electronic effects of substituents on reaction pathways .

What role does this compound play in kinase inhibitor synthesis?

Advanced
It is a key intermediate in synthesizing JAK2 inhibitors (e.g., YM2-059), where the tetrahydropyridine moiety binds to the kinase’s ATP pocket. The triflate group facilitates coupling with aryl fragments (e.g., 3,5-difluoroaniline derivatives) to optimize selectivity and potency . Structural analogs show IC50 values <10 nM in enzymatic assays .

How do structural modifications impact physicochemical properties?

Q. Advanced

  • Triflate replacement : Tosylates (e.g., 3s in ) reduce reactivity but improve stability.
  • N-substituents : Benzyl or tosyl groups alter solubility (e.g., 3r vs. 3s in ).
  • Electron-withdrawing groups : Nitro or cyano substituents increase electrophilicity, accelerating SNAr reactions .

What strategies mitigate byproduct formation during synthesis?

Q. Advanced

  • Low-temperature reactions : Reduce triflic acid degradation by maintaining temperatures <0°C during triflation .
  • Scavengers : Add 2,6-di-tert-butylpyridine to trap residual triflic anhydride .
  • Stoichiometric control : Use 1.1–1.3 equivalents of triflating agent to avoid overalkylation .

How is this compound applied in analytical method development?

Advanced
As a reference standard in pharmaceutical impurity profiling (e.g., USP monographs for Naratriptan), it helps quantify related substances via HPLC (LOD <0.1%). Method validation includes spike-recovery experiments (95–105% recovery) and forced degradation studies (acid/base hydrolysis) to assess stability .

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